Crotonic acid, 2-acetamido-3-methyl-

Description

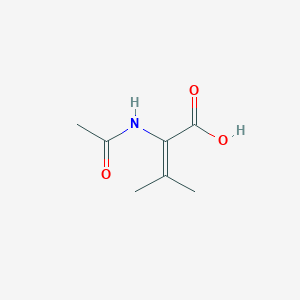

Crotonic acid, 2-acetamido-3-methyl-, is a substituted derivative of crotonic acid (but-2-enoic acid) featuring an acetamido group at position 2 and a methyl group at position 2. These modifications likely influence solubility, acidity, and reactivity, warranting comparative analysis with structurally related compounds .

Properties

CAS No. |

6642-21-3 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

2-acetamido-3-methylbut-2-enoic acid |

InChI |

InChI=1S/C7H11NO3/c1-4(2)6(7(10)11)8-5(3)9/h1-3H3,(H,8,9)(H,10,11) |

InChI Key |

VVBDLUDKPUDRKT-UHFFFAOYSA-N |

SMILES |

CC(=C(C(=O)O)NC(=O)C)C |

Canonical SMILES |

CC(=C(C(=O)O)NC(=O)C)C |

Other CAS No. |

6642-21-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Crotonic Acid (CAS 3724-65-0)

- Structure: Unsubstituted but-2-enoic acid.

- Key Properties: High corrosivity and irritancy (skin, eyes, respiratory system) . Forms via β-elimination in polyhydroxyalkanoate (PHA) degradation at elevated temperatures .

- Comparison : The absence of substituents in crotonic acid results in higher volatility and acute toxicity compared to its substituted derivatives. The acetamido and methyl groups in 2-acetamido-3-methylcrotonic acid likely reduce volatility and alter metabolic pathways in bacterial systems .

3-Methylcrotonic Acid

- Structure : Crotonic acid with a methyl group at position 3.

- Key Properties: Increased hydrophobicity due to the methyl group. Potential steric hindrance affecting reaction kinetics.

- Comparison : The additional acetamido group in 2-acetamido-3-methylcrotonic acid introduces hydrogen-bonding sites, enhancing solubility in polar solvents relative to 3-methylcrotonic acid.

5-Acetamido-2-Methylpyridine-3-Carboxylic Acid (CAS 1248550-93-7)

- Structure : Aromatic system with acetamido and methyl substituents.

- Key Properties :

- Comparison: The non-aromatic backbone of 2-acetamido-3-methylcrotonic acid may confer greater conformational flexibility but lower thermal stability.

Physicochemical Properties

Table 1: Hypothetical Property Comparison Based on Substituent Effects

| Property | Crotonic Acid | 3-Methylcrotonic Acid | 2-Acetamido-3-Methylcrotonic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 86.09 | 100.12 | ~157.15 (estimated) |

| Water Solubility | Moderate | Low | Moderate-High (polar groups) |

| pKa (approximate) | 4.7 | ~4.5-5.0 | ~3.8-4.2 (electron-withdrawing acetamido) |

| Volatility | High | Moderate | Low |

Notes:

- Acetamido groups lower pKa by stabilizing the deprotonated form via electron withdrawal.

- Methyl groups reduce water solubility but enhance lipid compatibility .

Preparation Methods

Halogenation and Palladium-Catalyzed Coupling

Patent literature describes the synthesis of 4-acetamido-5-chloro-2-hydroxybenzoic acid methyl ester via dichlorohydantoin-mediated halogenation at 80–85°C in acetonitrile. This two-step process—halogenation followed by palladium-catalyzed coupling with trimethylethynylsilane—could be adapted to introduce methyl groups at the β-position of crotonic acid. For instance, cuprous iodide and bistriphenylphosphine palladium dichloride facilitate Sonogashira-type couplings, enabling the installation of alkyl or silyl groups.

Table 1: Representative Reaction Conditions for Halogenation and Coupling

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Halogenation | Dichlorohydantoin, CH₃CN | 80–85 | 92 |

| Coupling | PdCl₂(PPh₃)₂, CuI, Trimethylethynylsilane | 55–60 | 70.8 |

Optimization of Protecting Group Strategies

The selective protection of hydroxyl and amino groups is critical in multi-step syntheses. In analogous systems, triphenylmethyl (trityl) groups protect primary alcohols under mild acidic conditions, while acetyl groups stabilize secondary amines. For crotonic acid derivatives, orthogonal protection schemes could involve:

-

Trityl Protection : Shielding the carboxylic acid moiety during acetylation or methylation.

-

Acetyl Protection : Temporarily masking the acetamido group to prevent side reactions during halogenation.

A study on mannosamine prodrugs demonstrates that sequential tritylation and acetylation achieve >85% selectivity for 6-hydroxy protection, a approach adaptable to crotonic acid systems.

Analytical Characterization and Validation

Photoelectron Spectroscopy (PES)

The compound’s ionization energies, measured via He(I) and He(II) PES, provide insights into its electronic structure. The 8.72 eV vertical ionization energy corresponds to electron removal from the nitrogen lone pair of the acetamido group, while the 8.0 eV adiabatic value reflects relaxation effects post-ionization. These data align with computational models predicting charge distribution in α,β-unsaturated amides.

Q & A

Q. What are the recommended methods for synthesizing 2-acetamido-3-methylcrotonic acid, and how can reaction conditions be optimized to ensure high yield and purity?

Methodological Answer: The synthesis of 2-acetamido-3-methylcrotonic acid typically involves acetylation of a precursor amino acid derivative. For example:

- Step 1 : Start with (R)-2-amino-3-methylcrotonic acid or a structurally similar compound.

- Step 2 : Perform acetylation using acetic anhydride in the presence of a base (e.g., pyridine) to introduce the acetamido group .

- Step 3 : Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Step 4 : Purify the product using column chromatography or recrystallization. Validate purity using melting point analysis or spectroscopic methods (e.g., NMR, IR) .

Q. Key Considerations :

- Use inert atmospheres to prevent oxidation.

- Adjust pH during workup to isolate the free acid or its salt form.

Q. What analytical techniques are most reliable for confirming the structural identity and purity of 2-acetamido-3-methylcrotonic acid?

Methodological Answer: A combination of techniques is required:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups (e.g., acetamido proton signals at δ 2.0–2.2 ppm) .

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (amide I/II bands) .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

- Chromatography : Use HPLC or gas chromatography (GC) with standards to assess purity (>98% by area normalization) .

Q. What safety protocols should be implemented when handling 2-acetamido-3-methylcrotonic acid?

Methodological Answer : Given its structural similarity to crotonic acid (a corrosive compound), adhere to:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

- Storage : Keep in tightly sealed containers at 2–8°C, away from oxidizing agents (e.g., peroxides) and bases .

- Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in microbial growth data when using 2-acetamido-3-methylcrotonic acid as a carbon source?

Methodological Answer : Discrepancies may arise from strain-specific metabolic pathways or experimental variables. Strategies include:

- Control Experiments : Compare growth on alternative carbon sources (e.g., glucose) to rule out general metabolic defects .

- Gene Expression Analysis : Use RNA-seq or qPCR to verify transcription of β-oxidation genes (e.g., foxA, hcsA) .

- Phenotypic Replication : Repeat assays under standardized conditions (pH 7.0, 37°C) with triplicate biological replicates.

Q. What strategies are effective in elucidating the stereochemical configuration of 2-acetamido-3-methylcrotonic acid derivatives?

Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., anomalous scattering for heavy atoms) .

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions for enantiomers .

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) to separate stereoisomers .

Q. Case Study :

- For (R)-2-acetamido-3-(3-chlorophenyl)propanoic acid, acetylation reaction conditions influenced enantiomeric excess (85% ee via chiral HPLC) .

Q. How does the pKa of 2-acetamido-3-methylcrotonic acid influence its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer : The pKa governs protonation states and electrophilicity. For crotonic acid (pKa = 4.69), the carboxylate form dominates at physiological pH, reducing reactivity. For the derivative:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.